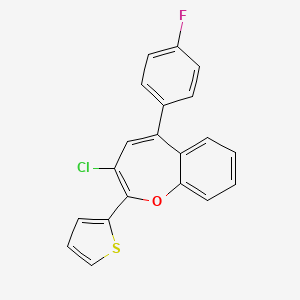
3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine typically involves multi-step organic reactions. Common starting materials might include chlorobenzene, fluorobenzene, thiophene, and benzoxepine derivatives. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Halogen or other group substitutions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of catalysts like palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-fluorophenyl)-2-(thiophen-2-yl)-1-benzoxepine: can be compared with other benzoxepine derivatives that have similar structures but different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups might exhibit similar biological activities.
Thiophene derivatives: Compounds containing thiophene rings are often studied for their electronic properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H12ClFOS |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-2-thiophen-2-yl-1-benzoxepine |
InChI |
InChI=1S/C20H12ClFOS/c21-17-12-16(13-7-9-14(22)10-8-13)15-4-1-2-5-18(15)23-20(17)19-6-3-11-24-19/h1-12H |
InChI Key |
ADUGXPJQGDLAKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C(O2)C3=CC=CS3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















